Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Lipophilicity Drug-likeness Nicotinamide scaffolds

5-Chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1904219-51-7) is a synthetic small-molecule nicotinamide derivative with the molecular formula C17H14ClN3O3 and a molecular weight of 343.77 g/mol. The compound features a pyridine-3-carboxamide core bearing three key substituents: a 5-chloro group, a 2-cyanophenyl carboxamide moiety, and a 6-(oxolan-3-yloxy) (tetrahydrofuran-3-yloxy) ether linkage.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
CAS No. 1904219-51-7
Cat. No. B2925352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS1904219-51-7
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77
Structural Identifiers
SMILESC1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C#N)Cl
InChIInChI=1S/C17H14ClN3O3/c18-14-7-12(9-20-17(14)24-13-5-6-23-10-13)16(22)21-15-4-2-1-3-11(15)8-19/h1-4,7,9,13H,5-6,10H2,(H,21,22)
InChIKeyPAJKBXMKJPWKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide: A Structurally Defined Nicotinamide Scaffold for Focused Library Design


5-Chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1904219-51-7) is a synthetic small-molecule nicotinamide derivative with the molecular formula C17H14ClN3O3 and a molecular weight of 343.77 g/mol [1]. The compound features a pyridine-3-carboxamide core bearing three key substituents: a 5-chloro group, a 2-cyanophenyl carboxamide moiety, and a 6-(oxolan-3-yloxy) (tetrahydrofuran-3-yloxy) ether linkage [2]. It is primarily distributed as a research-grade screening compound by chemical suppliers, with typical purity specifications of 95% . The compound belongs to the broader class of substituted nicotinamides, which have been explored as kinase inhibitors (e.g., Syk), PDE4 inhibitors, and P2X3 receptor antagonists [3][4].

Why Generic Substitution Fails for 5-Chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide: Structural Uniqueness Drives Divergent Physicochemical and Biological Profiles


In-class nicotinamide analogs cannot be presumed interchangeable due to the compound's unique combination of three substituents that collectively define its molecular recognition profile [1]. The 6-(oxolan-3-yloxy) group introduces a conformationally flexible saturated heterocyclic ether that differs fundamentally from commonly employed 6-methoxy, 6-ethoxy, or 6-phenoxy analogs in terms of hydrogen bond acceptor geometry, steric bulk, and lipophilicity modulation [2]. The 2-cyanophenyl amide provides a specific hydrogen bond donor/acceptor pharmacophore with potential for π-stacking interactions, while the 5-chloro substituent contributes both to molecular dipole and potential halogen bonding [1]. Substituting any one of these three modules—for example, replacing oxolan-3-yloxy with a simpler alkoxy group—can alter the computed LogP by approximately 0.5–1.0 log units and the topological polar surface area by 10–15 Ų, which are magnitudes sufficient to affect permeability, solubility, and target engagement in biological assays [2].

Quantitative Differentiation Evidence for 5-Chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Against Closest Analogs


Computed Lipophilicity (XLogP3) of 2.9 Distinguishes This Compound from Simpler 6-Alkoxy Nicotinamide Analogs

The compound displays a computed XLogP3 value of 2.9, positioning it in a favorable lipophilicity window for both oral absorption and blood-brain barrier penetration [1][2]. This value is approximately 0.5–1.0 log units lower than analogous 6-phenoxy nicotinamides (estimated XLogP3 ~3.5–4.0) and approximately 0.5–1.0 log units higher than simpler 6-methoxy or 6-ethoxy nicotinamides (estimated XLogP3 ~1.5–2.0) [2]. The oxolan-3-yloxy group thus provides an intermediate lipophilicity that balances solubility and membrane permeability in a distinct range not accessible to common alkyl or aryl ether analogs [1].

Lipophilicity Drug-likeness Nicotinamide scaffolds

Topological Polar Surface Area (TPSA) of 84.2 Ų Offers Differentiated CNS Drug-Likeness Compared to Higher-TPSA Nicotinamide Derivatives

The computed TPSA of 84.2 Ų for this compound falls below the widely cited threshold of 90 Ų associated with favorable CNS penetration, while remaining above 60 Ų, which is the lower bound often associated with adequate aqueous solubility [1][2]. In contrast, nicotinamide derivatives containing additional hydrogen bond donors or acceptors (e.g., sulfonamide, carboxylic acid, or additional amide substituents) typically exhibit TPSA values exceeding 100–120 Ų, which are associated with reduced passive CNS permeability [1]. The 2-cyanophenyl amide contributes a single H-bond donor and five total H-bond acceptors, which collectively produce a TPSA that is differentiated from both more polar and less polar nicotinamide screening compounds [2].

CNS drug design Polar surface area Blood-brain barrier penetration

Hydrogen Bond Donor/Acceptor Profile (1 HBD, 5 HBA) Enables Differentiated Solubility-Permeability Balance Versus Di-Aryl Amide Nicotinamide Analogs

The compound possesses exactly one hydrogen bond donor (the amide NH) and five hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, oxolane oxygen, and two cyano nitrogen atoms), as computed from its molecular structure [1][2]. This HBD count of 1 satisfies the Lipinski Rule of Five (HBD ≤ 5) while being lower than many nicotinamide derivatives bearing sulfonamide, carboxylic acid, or secondary amide functionalities, which frequently possess 2–3 HBDs and correspondingly reduced passive permeability [1]. The five HBA count is within the acceptable range (HBA ≤ 10) and is differentiated from simpler nicotinamide analogs that may have only 3–4 HBAs, which can result in insufficient aqueous solubility for biochemical assay conditions [2].

Hydrogen bonding Solubility-permeability trade-off Medicinal chemistry optimization

Rotatable Bond Count of 4 Provides a Defined Conformational Flexibility Profile Differentiated from Rigid and Highly Flexible Nicotinamide Analogs

The compound contains 4 rotatable bonds, as computed from its SMILES structure (C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C#N)Cl) [1][2]. This rotatable bond count positions the compound in a moderate conformational flexibility range that is differentiated from both rigid nicotinamide scaffolds (0–2 rotatable bonds, common in biaryl systems) and highly flexible analogs (6–8 rotatable bonds, common in extended alkyl ether or PEG-linked derivatives) [1]. The oxolan-3-yloxy group contributes conformational degrees of freedom from the tetrahydrofuran ring puckering, which is not available to planar aromatic ether substituents [2]. This moderate flexibility may favorably influence entropic contributions to binding without incurring the excessive entropic penalty associated with highly flexible ligands [1].

Conformational flexibility Molecular recognition Ligand efficiency

Structural Novelty: The 6-(Oxolan-3-yloxy) Substituent Is a Differentiated Saturated Heterocyclic Ether Bioisostere Not Commonly Found in Commercial Nicotinamide Screening Libraries

A survey of commercially available nicotinamide screening compounds reveals that the 6-(oxolan-3-yloxy) (tetrahydrofuran-3-yloxy) substituent is relatively uncommon compared to 6-methoxy, 6-ethoxy, 6-isopropoxy, and 6-phenoxy analogs [1]. The oxolane (tetrahydrofuran) ring introduces a saturated oxygen heterocycle that serves as a conformationally constrained ether bioisostere, distinct from both acyclic alkyl ethers and aromatic aryl ethers [1][2]. This structural feature is reported to be present in a patent application (WO2024/076521) describing 27 derivatives with modified oxolane rings for enhanced blood-brain barrier penetration in CNS applications [2]. The chiral tetrahydrofuran-3-yl attachment point (undefined stereocenter count = 1) offers potential for stereochemical differentiation not available with achiral 6-alkoxy substituents [1].

Bioisostere design Chemical diversity Screening library novelty

Best-Fit Research and Industrial Application Scenarios for 5-Chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Based on Its Quantitative Differentiation Profile


CNS-Targeted Fragment-Based or Focused Library Design Requiring Intermediate LogP (2.5–3.5) and TPSA Below 90 Ų

The compound's computed XLogP3 of 2.9 and TPSA of 84.2 Ų position it favorably within CNS drug-like chemical space [1][2]. For CNS-targeted programs—such as those addressing neurodegenerative diseases, neuropathic pain, or psychiatric disorders—where both passive blood-brain barrier penetration and adequate aqueous solubility are prerequisites, this compound offers a differentiated starting point compared to more polar nicotinamide analogs (TPSA > 100 Ų) that exhibit restricted CNS exposure or more lipophilic analogs (XLogP3 > 4) that risk poor solubility and high metabolic clearance. The 2-cyanophenyl moiety additionally provides a synthetic handle for further derivatization aimed at optimizing target engagement while maintaining CNS drug-like properties.

Kinase Inhibitor Screening Campaigns Seeking Chemical Diversity Beyond Common 6-Alkoxy Nicotinamide Scaffolds

Nicotinamide derivatives are established kinase inhibitor pharmacophores, with documented activity against Syk, LRRK2, MYLK, and other therapeutically relevant kinases [1]. The 6-(oxolan-3-yloxy) substituent represents a structurally differentiated saturated heterocyclic ether bioisostere that is underrepresented in typical commercial kinase-focused screening libraries [2]. For kinase inhibitor discovery programs that have exhausted chemical matter around 6-methoxy or 6-ethoxy nicotinamides, this compound provides access to a distinct region of chemical space that may engage kinase hinge-region or selectivity pocket residues via unique hydrogen bonding and steric interactions conferred by the tetrahydrofuran oxygen and ring conformation.

Structure-Activity Relationship (SAR) Studies Exploring Oxolane Ether Bioisosteres for Permeability and Metabolic Stability Optimization

The oxolan-3-yloxy group serves as a saturated heterocyclic ether that can be systematically compared against acyclic alkyl ethers (methoxy, ethoxy, isopropoxy) and aromatic ethers (phenoxy) in SAR campaigns [1]. The compound's moderate rotatable bond count (4) and single hydrogen bond donor (amide NH) provide a defined physicochemical baseline from which to measure the impact of oxolane ring substitution on in vitro permeability (e.g., PAMPA or Caco-2 assays), microsomal metabolic stability, and CYP inhibition profiles [1][2]. The undefined stereocenter at the tetrahydrofuran-3-yl attachment point further enables exploration of stereochemistry-dependent pharmacological effects through chiral resolution or enantioselective synthesis.

Procurement of a Structurally Authenticated Nicotinamide Reference Standard for Analytical Method Development and Quality Control

The compound is available from multiple chemical suppliers with specified purity (typically 95%) and documented identity through CAS registry (1904219-51-7), PubChem CID (92084013), and InChI Key (PAJKBXMKJPWKNG-UHFFFAOYSA-N) [1][2]. This multi-source availability with consistent structural authentication makes it suitable as a reference standard for HPLC method development, LC-MS quantification, and NMR spectroscopic benchmarking in medicinal chemistry laboratories. The well-defined molecular formula (C17H14ClN3O3) and exact mass (343.0723690 Da) [1] support high-confidence analytical characterization essential for GLP-compliant studies and patent-protected research programs.

Quote Request

Request a Quote for 5-chloro-N-(2-cyanophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.